2-(1-Ethyl-1H-pyrazol-5-yl)butanoic acid is an organic compound classified under pyrazole derivatives, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is notable for its potential biological activities and applications in medicinal chemistry. The compound features a butanoic acid moiety attached to a pyrazole ring, which contributes to its unique properties and reactivity.
The compound is synthesized through various chemical methods and is available from multiple chemical suppliers and databases, including DrugBank and BenchChem. Its structural information can be found in databases such as PubChem, where it is cataloged with relevant identifiers like the Chemical Abstracts Service number.
2-(1-Ethyl-1H-pyrazol-5-yl)butanoic acid belongs to the class of small organic molecules, specifically categorized as a pyrazole derivative. Its classification is significant in the context of drug discovery and development, where pyrazole compounds are often explored for their pharmacological properties.
The synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)butanoic acid typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.
The molecular formula for 2-(1-Ethyl-1H-pyrazol-5-yl)butanoic acid is CHNO. Its structure features a butanoic acid group attached to a pyrazole ring with an ethyl substituent at one nitrogen atom.
Property | Data |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 184.20 g/mol |
IUPAC Name | 2-(1-Ethyl-1H-pyrazol-5-yl)butanoic acid |
CAS Number | Not specified |
2-(1-Ethyl-1H-pyrazol-5-yl)butanoic acid can participate in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-(1-Ethyl-1H-pyrazol-5-yl)butanoic acid involves its interaction with biological targets, which may include enzymes or receptors in metabolic pathways. The presence of the pyrazole ring may enhance its binding affinity due to its ability to engage in hydrogen bonding and π-stacking interactions.
Research indicates that compounds with similar structures exhibit activities such as anti-inflammatory or analgesic effects, potentially through modulation of signaling pathways related to pain and inflammation.
The physical properties of 2-(1-Ethyl-1H-pyrazol-5-yl)butanoic acid include:
Chemical properties include:
2-(1-Ethyl-1H-pyrazol-5-yl)butanoic acid has potential applications in:
This compound's unique structure positions it as a candidate for further research into its pharmacological effects and potential therapeutic applications.
The synthesis of 2-(1-Ethyl-1H-pyrazol-5-yl)butanoic acid typically begins with constructing the pyrazole ring, followed by introducing the butanoic acid chain. A prevalent method involves the Knorr condensation, where hydrazines react with 1,3-dicarbonyl compounds. For example, ethyl acetoacetate and ethylhydrazine form 1-ethyl-3-methylpyrazol-5-one, which is subsequently alkylated at the N1 position and functionalized at C4 to introduce the carboxylic acid group [8]. Alternatively, acetylene ketone cyclocondensation offers regioselective pyrazole formation. Terminal alkynes undergo [3+2] cycloaddition with diazo compounds or react with hydrazines in the presence of catalysts like nano-ZnO, achieving yields >90% under mild conditions. This method enables precise control over substituents at C3, C4, and C5 positions of the pyrazole ring [1] [8].
For complex analogues, multi-component reactions (MCRs) are employed. One such approach condenses aromatic aldehydes, tosylhydrazine, and terminal alkynes in a one-pot procedure catalyzed by copper triflate. This method tolerates sterically hindered substrates and diverse functional groups (e.g., halides, nitro groups), yielding 3,5-disubstituted pyrazoles, which are then oxidized and alkylated to form the target acid [1] [6].
Table 1: Multi-Step Pyrazole Ring Formation Methods
Method | Key Reagents | Catalyst/Conditions | Yield Range | Regioselectivity |
---|---|---|---|---|
Knorr Condensation | Hydrazine + 1,3-dicarbonyl | Nano-ZnO, 60°C | 85–95% | Moderate |
Acetylene Cyclocondensation | Terminal alkyne + hydrazine | Ag(I) or Cu(II), RT | 70–90% | High |
Multi-Component Reaction | Aldehyde + tosylhydrazine + alkyne | Cu(OTf)₂, [bmim]PF₆ | 75–82% | High |
Direct acylation focuses on introducing or modifying the carboxylic acid group in pre-formed pyrazole intermediates. Carboxylation of pyrazole anions is a key tactic, where lithiated pyrazoles (generated via n-BuLi at −78°C) react with CO₂ to form carboxylic acids. For 1-ethylpyrazoles, this method achieves 65–80% yields but requires strict anhydrous conditions to avoid protolysis byproducts [2] [6]. Michael addition-hydrolysis provides an alternative route: acrylonitrile adds to pyrazole anions, followed by acidic hydrolysis of the nitrile to carboxylic acid. This approach extends the carbon chain while introducing the acid functionality, though overalkylation risks necessitate careful stoichiometry control [6].
Electrophilic trapping of pyrazole enolates with bromoethyl acetate or similar reagents installs ester groups that are hydrolyzed to acids. For example, 1-ethyl-5-lithiopyrazole reacts with ethyl 4-bromobutyrate, yielding ester intermediates hydrolyzed by LiOH/THF to 2-(1-ethyl-1H-pyrazol-5-yl)butanoic acid (60–75% overall yield) [2].
Table 2: Direct Acylation Approaches
Strategy | Reagent | Conditions | Yield | Limitations |
---|---|---|---|---|
Anionic Carboxylation | n-BuLi, CO₂ | −78°C, THF | 65–80% | Moisture sensitivity |
Michael Addition-Hydrolysis | Acrylonitrile, H₃O⁺ | Reflux, 6N HCl | 55–70% | Overalkylation side products |
Electrophilic Trapping | Ethyl 4-bromobutyrate | 0°C to RT, then LiOH/THF | 60–75% | Requires ester hydrolysis |
Acid-catalyzed ring-opening leverages strained heterocycles (e.g., epoxides, cyclopropanes) to build the pyrazole-acid scaffold. Epoxide cleavage with protic acids (H₂SO₄, PPTS) in alcohols generates alkoxy alcohols, which are oxidized to acids. For instance, glycidyl-derived pyrazoles undergo methanolysis with pyridinium toluenesulfonate (PPTS), forming β-methoxy alcohols that are further oxidized using Jones reagent [3] [10]. This method is stereospecific, with nucleophiles attacking the more substituted carbon via an Sₙ2-like mechanism, confirmed by X-ray crystallography [10].
Cyclopropane ring-opening offers another route. Cyclopropanated 3-aza-2-oxabicyclic alkenes react with alcohol nucleophiles (MeOH, EtOH) under PPTS catalysis, cleaving the C–O bond instead of the N–O bond. Primary alcohols yield higher efficiencies (MeOH: 61%, EtOH: 55%) than secondary or tertiary alcohols due to steric effects [10].
Table 3: Acid-Catalyzed Ring-Opening Efficiency with Nucleophiles
Nucleophile | Acid Catalyst | Product | Yield | Reaction Time (h) |
---|---|---|---|---|
Methanol | PPTS | β-Methoxy alcohol intermediate | 61% | 24 |
Ethanol | PPTS | β-Ethoxy alcohol intermediate | 55% | 24 |
tert-Butanol | PPTS | β-tert-Butoxy alcohol intermediate | 22% | 48 |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0